molecular formula C18H21NO2 B5720724 N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide

N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide

Cat. No.: B5720724
M. Wt: 283.4 g/mol
InChI Key: DFMFHIAPQPBMAA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide is an organic compound with the molecular formula C18H21NO2 It is characterized by the presence of an ethyl-substituted phenyl group and a propan-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide typically involves the reaction of 4-ethylphenylamine with 3-(propan-2-yloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-3-(propan-2-yloxy)aniline
  • N-(4-ethylphenyl)-3-(propan-2-yloxy)phenylmethanamine
  • N-(4-ethylphenyl)-3-(propan-2-yloxy)benzylamine

Uniqueness

N-(4-ethylphenyl)-3-(propan-2-yloxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl-substituted phenyl group and a propan-2-yloxy group attached to a benzamide core differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-14-8-10-16(11-9-14)19-18(20)15-6-5-7-17(12-15)21-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMFHIAPQPBMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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